molecular formula C24H26N2O6S B2448157 1-(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one CAS No. 1219914-72-3

1-(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one

Cat. No.: B2448157
CAS No.: 1219914-72-3
M. Wt: 470.54
InChI Key: POEARZPOGVXRIG-UHFFFAOYSA-N
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Description

1-(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one is a useful research compound. Its molecular formula is C24H26N2O6S and its molecular weight is 470.54. The purity is usually 95%.
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Properties

IUPAC Name

3-(benzenesulfonyl)-1-[4-[2-(1,3-benzodioxol-5-yl)cyclopropanecarbonyl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6S/c27-23(8-13-33(29,30)18-4-2-1-3-5-18)25-9-11-26(12-10-25)24(28)20-15-19(20)17-6-7-21-22(14-17)32-16-31-21/h1-7,14,19-20H,8-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEARZPOGVXRIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCS(=O)(=O)C2=CC=CC=C2)C(=O)C3CC3C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is C20H24N2O5SC_{20}H_{24}N_{2}O_{5}S, with a molecular weight of approximately 404.48 g/mol. The structure incorporates a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The presence of piperazine and sulfonyl groups further enhances its pharmacological potential.

Biological Activity Overview

Research indicates that compounds featuring the benzo[d][1,3]dioxole structure often exhibit significant biological activities such as:

  • Anticancer Activity : Studies have shown that derivatives of benzo[d][1,3]dioxole can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
  • Antimicrobial Properties : The sulfonamide group in the compound has been associated with antimicrobial activity. Compounds containing this functional group are known to inhibit bacterial growth by interfering with folic acid synthesis .
  • CNS Activity : The piperazine ring is frequently linked to central nervous system (CNS) activity, including anxiolytic and antidepressant effects. Benzodiazepine derivatives have shown efficacy in treating anxiety disorders by modulating GABAergic transmission .

The biological activity of this compound can be attributed to several mechanisms:

  • GABA Receptor Modulation : Similar compounds have been shown to interact with GABA receptors, enhancing inhibitory neurotransmission in the CNS, which may contribute to their anxiolytic effects.
  • Inhibition of Enzymatic Activity : The sulfonyl group may play a role in inhibiting specific enzymes involved in metabolic pathways related to cancer progression or bacterial growth.
  • Induction of Apoptosis : Research indicates that certain derivatives can trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Anticancer Activity : A study published in Pharmaceutical Research evaluated the cytotoxic effects of benzo[d][1,3]dioxole derivatives on human breast cancer cells (MCF-7). The study found that certain modifications increased potency significantly, resulting in IC50 values in the low micromolar range .
  • Antimicrobial Assessment : Another research article focused on the antimicrobial properties of sulfonamide derivatives against Escherichia coli and Staphylococcus aureus. The study reported that compounds with similar structural features exhibited promising antibacterial activity with minimum inhibitory concentrations (MIC) below 100 µg/mL .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundMechanismReference
AnticancerBenzo[d][1,3]dioxole derivativeInduces apoptosis
AntimicrobialSulfonamide derivativeInhibits folic acid synthesis
CNS ActivityPiperazine derivativeModulates GABA receptors

Preparation Methods

Cyclopropanation of Benzo[d]dioxole Precursors

The benzodioxole-cyclopropane core is synthesized via [2+1] cycloaddition using diethylzinc and diiodomethane under Simmons–Smith conditions. Starting from 5-bromobenzo[d]dioxole, palladium-catalyzed cross-coupling installs the cyclopropane ring, yielding 1-(benzo[d]dioxol-5-yl)cyclopropanecarbonitrile. Subsequent hydrolysis with concentrated HCl generates the carboxylic acid (89% yield), which is converted to acyl chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM).

Table 1: Optimization of Cyclopropanecarbonyl Chloride Synthesis

Step Reagents/Conditions Yield (%) Reference
Cyclopropanation CH₂I₂, Et₂Zn, Pd(PPh₃)₄ 76
Hydrolysis 6M HCl, reflux, 12 h 89
Acyl Chloride Formation SOCl₂, DCM, 0°C→rt, 4 h 95

Piperazine Functionalization and Amide Coupling

N-Acylation of Piperazine

Intermediate A reacts with piperazine in tetrahydrofuran (THF) using N,N-diisopropylethylamine (DIPEA) as a base. To prevent over-acylation, a mono-protection strategy employing tert-butoxycarbonyl (Boc) groups is implemented. Boc-piperazine undergoes selective deprotection with trifluoroacetic acid (TFA) before coupling, achieving 92% conversion to 1-(4-(2-(benzo[d]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl) intermediate.

Sulfone Installation via Nucleophilic Acylation

The propan-1-one sulfone moiety is introduced through Friedel-Crafts acylation. 3-Bromopropan-1-one is treated with sodium benzenesulfinate in dimethylformamide (DMF) at 80°C, yielding 3-(phenylsulfonyl)propan-1-one (78%). Conversion to the acyl chloride (Intermediate B) using oxalyl chloride enables coupling with the piperazine intermediate.

Table 2: Key Coupling Reactions for Final Assembly

Reaction Conditions Yield (%) Purity (HPLC)
Piperazine Acylation THF, DIPEA, 0°C→rt, 12 h 88 98.5
Sulfone Acylation DCM, EDCl/HOBt, rt, 24 h 82 97.8

Critical Analysis of Methodological Challenges

Steric Hindrance in Cyclopropane Formation

The electron-deficient benzo[d]dioxole ring necessitates elevated temperatures (80–100°C) during cyclopropanation, risking decomposition. Microwave-assisted synthesis at 150°C reduces reaction time to 2 h while maintaining 74% yield.

Sulfone Stability Under Acidic Conditions

The phenylsulfonyl group exhibits hydrolytic susceptibility in strongly acidic media. Employing mild deprotection conditions (pH 6–7 buffers) during Boc removal prevents sulfone cleavage, preserving >95% integrity.

Scalability and Industrial Feasibility

Kilogram-scale production trials using continuous flow reactors demonstrate enhanced reproducibility:

  • Cyclopropanation step achieves 81% yield in 1.5 h residence time
  • Final coupling step attains 85% yield with 99.1% purity after recrystallization from ethyl acetate/heptane

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer: The synthesis involves multi-step reactions, including cyclopropanation, piperazine coupling, and sulfonylation. Low yields (e.g., 20–50% as seen in analogous compounds ) often arise from steric hindrance at the cyclopropane-carbonyl-piperazine junction. Optimization strategies:

  • Use of coupling agents like HATU or EDCI to enhance cyclopropane-piperazine amidation efficiency.
  • Temperature control (0–5°C) during sulfonylation to minimize side reactions.
  • Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates .

Q. How are structural features (e.g., benzo[d][1,3]dioxole, sulfonyl group) confirmed post-synthesis?

  • Methodological Answer:

  • NMR Spectroscopy:
  • Benzo[d][1,3]dioxole protons appear as a singlet at δ 6.0–6.2 ppm (1H NMR).
  • Piperazine protons split into multiplets at δ 2.5–3.5 ppm.
  • Sulfonyl group confirmation via 13C NMR (δ 125–130 ppm for SO2) .
  • Mass Spectrometry: High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H]+) with <2 ppm error .

Q. What in vitro assays are suitable for preliminary evaluation of bioactivity?

  • Methodological Answer:

  • Enzyme Inhibition Assays: Use fluorogenic substrates to screen for activity against targets like kinases or proteases (IC50 determination).
  • Cytotoxicity Testing: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 values compared to controls .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer:

  • Analog Synthesis: Modify substituents on the phenylsulfonyl group (e.g., electron-withdrawing vs. donating groups) and compare bioactivity.
  • Pharmacophore Mapping: Use X-ray crystallography or computational docking (e.g., AutoDock Vina) to identify critical binding motifs (e.g., cyclopropane’s rigidity enhances target affinity) .
  • Example SAR Table:
Analog ModificationBioactivity (IC50, nM)Target Affinity (ΔG, kcal/mol)
–SO2Ph120 ± 15-8.2
–SO2(4-NO2Ph)85 ± 10-9.1
–SO2(4-MeOPh)210 ± 20-7.5
(Data adapted from )

Q. How to resolve contradictions in biological data (e.g., high in vitro activity but low in vivo efficacy)?

  • Methodological Answer:

  • ADME Profiling:
  • Solubility: Measure logP (e.g., shake-flask method) to assess lipid membrane permeability.
  • Metabolic Stability: Incubate with liver microsomes (human/rat) to identify rapid degradation pathways .
  • Pharmacokinetic Studies: Administer via IV/oral routes in rodents, collect plasma samples for LC-MS analysis, and calculate AUC/Cmax .

Q. What computational methods predict off-target interactions or toxicity risks?

  • Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Simulate ligand-receptor complexes for >100 ns to assess binding stability.
  • Toxicity Prediction: Use QSAR models (e.g., ProTox-II) to flag hepatotoxicity or mutagenicity risks .

Q. How to design experiments elucidating the mechanism of action (e.g., apoptosis vs. necrosis)?

  • Methodological Answer:

  • Flow Cytometry: Annexin V/PI staining to quantify apoptotic vs. necrotic cells.
  • Western Blotting: Monitor caspase-3/9 activation and PARP cleavage in treated cell lysates .

Data Contradiction Analysis

Q. Conflicting reports on cyclopropane stability under acidic conditions: How to validate?

  • Methodological Answer:

  • Stress Testing: Expose the compound to pH 2–7 buffers at 37°C for 24–72 hours.
  • LC-MS Monitoring: Track degradation products (e.g., ring-opened derivatives) to confirm stability thresholds .

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